molecular formula C35H36N4O7S B13135826 Fmoc-D-(4,(Mtr)-guanido)Phe-OH

Fmoc-D-(4,(Mtr)-guanido)Phe-OH

Cat. No.: B13135826
M. Wt: 656.7 g/mol
InChI Key: WGBKYCGAMXBSSF-SSEXGKCCSA-N
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Description

Fmoc-D-(4-(Mtr)-Guanido)Phe-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) protection on the α-amino group, which is cleaved under basic conditions (e.g., piperidine) .
  • A 4-(Mtr)-guanidino group on the phenylalanine (Phe) side chain. The Mtr (4-methyltrityl) group protects the guanidine moiety, ensuring stability during peptide elongation. This protection is critical to prevent undesired side reactions, such as guanidine-mediated aggregation or oxidation .
  • D-configuration at the α-carbon, which influences peptide conformation and resistance to enzymatic degradation .

Properties

Molecular Formula

C35H36N4O7S

Molecular Weight

656.7 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(E)-N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidoyl]amino]phenyl]propanoic acid

InChI

InChI=1S/C35H36N4O7S/c1-20-17-31(45-4)21(2)22(3)32(20)47(43,44)39-34(36)37-24-15-13-23(14-16-24)18-30(33(40)41)38-35(42)46-19-29-27-11-7-5-9-25(27)26-10-6-8-12-28(26)29/h5-17,29-30H,18-19H2,1-4H3,(H,38,42)(H,40,41)(H3,36,37,39)/t30-/m1/s1

InChI Key

WGBKYCGAMXBSSF-SSEXGKCCSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)/N=C(\N)/NC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)N=C(N)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-(4,( Mtr)-guanido)Phe-OH typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Introduction of the Guanidino Group: The guanidino group is introduced by reacting the protected amino acid with a suitable guanidylating agent, such as N,N’-bis(tert-butoxycarbonyl)-S-methylisothiourea.

    Protection of the Guanidino Group: The guanidino group is then protected using the methoxytrityl (Mtr) group. This is achieved by reacting the intermediate with methoxytrityl chloride in the presence of a base.

Industrial Production Methods

Industrial production of Fmoc-D-(4,( Mtr)-guanido)Phe-OH follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-(4,( Mtr)-guanido)Phe-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc and Mtr protecting groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine, while Mtr deprotection requires acidic conditions.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where it is coupled with other amino acids or peptides to form longer peptide chains. This is usually done using coupling reagents such as HATU or DIC.

    Substitution Reactions: The guanidino group can undergo substitution reactions, where the guanidino group is replaced with other functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for Mtr removal.

    Coupling: HATU, DIC, or EDC as coupling reagents.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include deprotected amino acids, coupled peptides, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-D-(4,( Mtr)-guanido)Phe-OH is widely used in solid-phase peptide synthesis (SPPS). It serves as a building block for the synthesis of complex peptides and proteins, which are essential for studying protein structure and function.

Biology

In biology, the compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and other biologically active molecules. These peptides are crucial for understanding biological processes and developing new therapeutic agents.

Medicine

In medicine, peptides synthesized using Fmoc-D-(4,( Mtr)-guanido)Phe-OH are used in drug development. These peptides can be designed to target specific proteins or pathways involved in diseases, making them potential candidates for new drugs.

Industry

In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and assays.

Mechanism of Action

The mechanism of action of peptides synthesized using Fmoc-D-(4,( Mtr)-guanido)Phe-OH depends on the specific peptide and its target. Generally, these peptides interact with specific proteins or receptors, modulating their activity. The guanidino group can form hydrogen bonds and electrostatic interactions with the target, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Fmoc-D-(4-(Mtr)-Guanido)Phe-OH with structurally related Fmoc-protected amino acids:

Compound Side Chain Modification Protecting Group Molecular Weight (g/mol) Key Applications
Fmoc-D-(4-(Mtr)-Guanido)Phe-OH Guanidino group at para position Mtr ~500 (estimated) Peptide synthesis, receptor studies
Fmoc-Phe(4-Boc₂-guanidino)-OH Boc₂-protected guanidino group Boc (tert-butyloxycarbonyl) 541.6 Ligand for serotonin receptor
Fmoc-His(Mtt)-OH Imidazole ring with Mtt Mtt (4-methyltrityl) 568.6 Peptide synthesis, histidine-rich sequences
Fmoc-Arg(Pbf)-OH Pbf-protected guanidino group Pbf (pentamethyl-dihydrobenzofuransulfonyl) 585.6 Solid-phase synthesis of arginine-containing peptides
Fmoc-Phe(4-F)-OH Fluorine substituent at para position None (halogenation) 405.4 Hydrophobic peptide design, fluorinated drug candidates

Key Observations:

  • Protecting Group Stability :
    • Mtr and Mtt groups are removed under mild acidic conditions (e.g., 1–3% trifluoroacetic acid (TFA)), whereas Boc requires stronger acids (e.g., 50% TFA) .
    • Pbf is more acid-labile than Mtr, making it suitable for stepwise deprotection in SPPS .
  • Functional Roles: The guanidino group in Fmoc-D-(4-(Mtr)-Guanido)Phe-OH enables strong electrostatic interactions with carboxylates, mimicking natural arginine residues in receptor-binding peptides . Fluorinated analogs like Fmoc-Phe(4-F)-OH enhance metabolic stability and membrane permeability .

Purification Methods :

  • Reverse-phase HPLC (RP-HPLC) is standard for resolving enantiomers (e.g., Fmoc-D/L-His(Trt)-OH separation using chiral columns) .
  • NMR (¹H, ¹³C) and mass spectrometry (HRMS) are used to confirm structural integrity .

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